molecular formula C10H15N3O B13872137 N-[2-(3,4-diaminophenyl)ethyl]acetamide

N-[2-(3,4-diaminophenyl)ethyl]acetamide

Cat. No.: B13872137
M. Wt: 193.25 g/mol
InChI Key: KDCIAAGEYCURNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-diaminophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H15N3O This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with two amino groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diaminophenyl)ethyl]acetamide typically involves the reaction of 3,4-diaminophenylethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the acetamide derivative. The general reaction scheme is as follows:

    Starting Materials: 3,4-diaminophenylethylamine and acetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3,4-diaminophenylethylamine is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diaminophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-diaminophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diaminophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of amino groups.

    N-[2-(3,4-dimethylphenyl)ethyl]acetamide: Similar structure but with methyl groups instead of amino groups.

    N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: Similar structure but with hydroxyl groups instead of amino groups.

Uniqueness

N-[2-(3,4-diaminophenyl)ethyl]acetamide is unique due to the presence of two amino groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The amino groups can participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical and biological processes.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-[2-(3,4-diaminophenyl)ethyl]acetamide

InChI

InChI=1S/C10H15N3O/c1-7(14)13-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,11-12H2,1H3,(H,13,14)

InChI Key

KDCIAAGEYCURNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.